![molecular formula C11H13F2N B1427459 3-[(3,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1337018-79-7](/img/structure/B1427459.png)
3-[(3,4-Difluorophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Difluorophenyl)methyl]pyrrolidine is a chemical compound with the CAS Number: 1337018-79-7 . It has a molecular weight of 197.23 . The IUPAC name for this compound is 3-(3,4-difluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for 3-[(3,4-Difluorophenyl)methyl]pyrrolidine is 1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines, including 3-[(3,4-Difluorophenyl)methyl]pyrrolidine, have significant importance in heterocyclic organic chemistry. They exhibit a range of biological effects and are used in medicine, dyes, and agrochemicals. Their synthesis via [3+2] cycloaddition processes was explored by Żmigrodzka et al. (2022), demonstrating the potential for polar reactions under mild conditions (Żmigrodzka et al., 2022).
Catalysis and Pharmaceutical Research
- Pyrrolidine derivatives are used in enantioselective catalysis. For instance, Nagel and Nedden (1997) reported on the preparative and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine and their application in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).
- Belveren et al. (2018) studied the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, with an emphasis on antibacterial and antimycobacterial activities (Belveren et al., 2018).
Biological Activity and Potential Applications
- Pyrrolidine derivatives have been explored for their antibacterial properties. Bouzard et al. (1992) synthesized and analyzed fluoronaphthyridines with pyrrolidine components, showing enhanced in vitro and in vivo antibacterial activity (Bouzard et al., 1992).
- Fiaux et al. (2005) developed substituted pyrrolidine-3,4-diol derivatives with potential for inhibiting the growth of human glioblastoma and melanoma cells (Fiaux et al., 2005).
Propriétés
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHLEGCLLWTHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Difluorophenyl)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

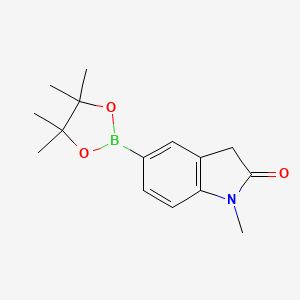
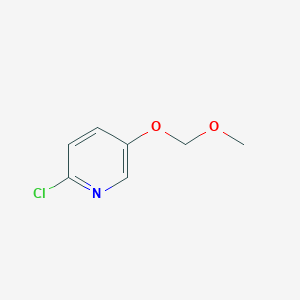
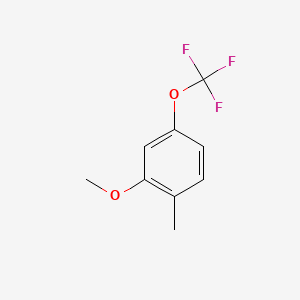
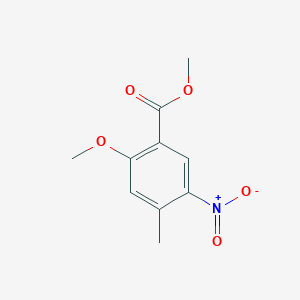
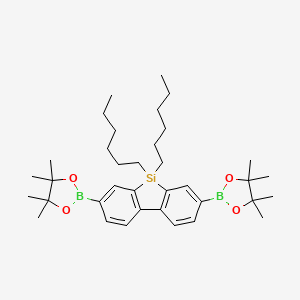
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)
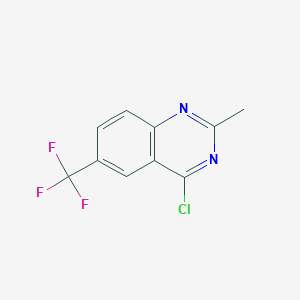
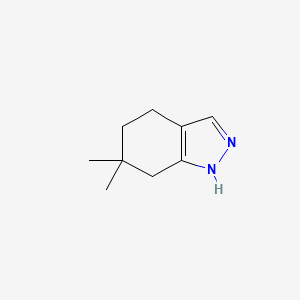
![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
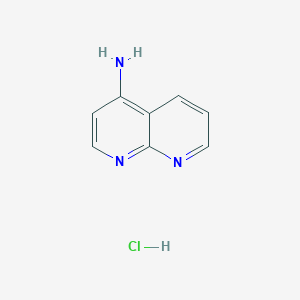
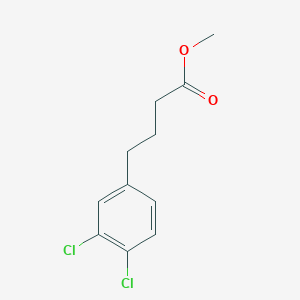
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)